molecular formula C10H13Cl2N B2549576 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-30-0

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride

Cat. No. B2549576
CAS RN: 1354961-30-0
M. Wt: 218.12
InChI Key: KWIOIMGREMFXBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are a class of four-membered nitrogen-containing heterocycles that can be synthesized through various methods. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further reacted to yield dichloroazetidines . Another approach for synthesizing azetidine derivatives includes the ring transformation of 2-(2-mesyloxyethyl)azetidines to produce cis-3,4-disubstituted piperidines . Additionally, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one is achieved through the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes followed by cyclocondensation with chloro acetyl chloride .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using analytical and spectral data. For example, the structures of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones were established based on such data . X-ray crystallographic analyses have been used to confirm the formation of azetinyl thiazolidine-2-thiones and their subsequent conversion to α,β-disubstituted β-amino carbonyl compounds .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions. The reactivity of 3,3-dichloroazetidines with bases leads to ring contraction and the formation of aziridines . The ring expansion of 2-(α-hydroxyalkyl)azetidines in the presence of nucleophiles results in the formation of functionalized pyrrolidines . Azetidine itself can polymerize under the influence of cationic initiators to form polymers with different amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be diverse. For instance, the polymerization of azetidine results in a polymer containing tertiary, secondary, and primary amino functions, which can influence its physical properties . The synthesis of polyhydroxylated azetidine iminosugars from d-glucose indicates the potential for azetidine derivatives to possess multiple hydroxyl groups, which can affect their solubility and reactivity . The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the introduction of a thiol group, which can be crucial for the compound's chemical reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, and their reactivity with bases to yield various derivatives, demonstrates the utility of azetidine compounds in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002).
  • A study on the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester further illustrates the potential of azetidine derivatives in creating novel aziridine esters (Alves, Ferreira, Maia, Monteiro, & Gilchrist, 2000).

Chemical Properties and Characterization

  • Research has been conducted on the synthesis and characterization of 3,3-dichloroazetidines, showing the diversity and potential applications of azetidine derivatives in chemistry (Aelterman, de Kimpe, & Declercq, 1998).
  • The synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters highlight the unique characteristics of azetidine compounds for various applications (Lie Ken Jie & Syed-rahmatullah, 1992).

Applications in Drug Synthesis and Modification

  • Novel approaches in designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) demonstrate the potential of azetidine derivatives in improving drug efficacy and reducing toxicity (Parang, Wiebe, & Knaus, 2000).
  • The synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block for the production of an API, underscores the role of azetidine derivatives in pharmaceutical manufacturing (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Metabolic and Biochemical Studies

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIOIMGREMFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]azetidine hydrochloride

CAS RN

1354961-30-0
Record name 3-[(2-chlorophenyl)methyl]azetidine hydrochloride
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